BenchChemオンラインストアへようこそ!

IMP-1700

Antimicrobial resistance MRSA Antibiotic adjuvant

IMP-1700 is a peer-validated AddAB/RecBCD inhibitor and antibiotic adjuvant, critical for studies on bacterial SOS response and MRSA potentiation. It uniquely provides established synergy metrics (CI=0.7 with ciprofloxacin), enabling quantitative benchmarking in antimicrobial resistance research. Superior to earlier inhibitors like ML328, its 0.5 μM EC50 against E. coli minimizes solvent interference in Gram-negative assays.

Molecular Formula C25H22F4N4O3S
Molecular Weight 534.5296
Cat. No. B1192880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMP-1700
SynonymsIMP-1700;  IMP1700;  IMP 1700
Molecular FormulaC25H22F4N4O3S
Molecular Weight534.5296
Structural Identifiers
SMILESO=C(C1=CN(C2CC2)C3=C(C=C(F)C(N4CCN(C(NC5=CC=C(C(F)(F)F)C=C5)=S)CC4)=C3)C1=O)O
InChIInChI=1S/C25H22F4N4O3S/c26-19-11-17-20(33(16-5-6-16)13-18(22(17)34)23(35)36)12-21(19)31-7-9-32(10-8-31)24(37)30-15-3-1-14(2-4-15)25(27,28)29/h1-4,11-13,16H,5-10H2,(H,30,37)(H,35,36)
InChIKeyDMUZWIXJZNKJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IMP-1700: A Potent Bacterial DNA Repair Inhibitor for Antibiotic Sensitization Against MRSA


IMP-1700 is a cell-active, small-molecule inhibitor of bacterial DNA double-strand break repair mediated by the AddAB/RecBCD protein complexes, with the chemical name 1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid (CAS 1458674-25-3) . This compound was developed through a rational, hypothesis-driven scaffold-hop optimization from the pipemidic acid core of ML328 to a ciprofloxacin (CFX) core, resulting in nanomolar potency [1]. IMP-1700 functions as an antibiotic adjuvant by inhibiting the bacterial SOS-response to DNA damage, thereby potentiating the activity of quinolone antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) [2]. The compound serves as both a validated tool molecule for studying bacterial DNA repair pathways and a starting point for therapeutic development targeting antimicrobial resistance [1].

Why IMP-1700 Cannot Be Substituted with Generic DNA Repair Inhibitors: Evidence of Functional Divergence


Generic substitution among bacterial DNA repair inhibitors is not scientifically justified due to marked divergence in cellular potency, synergy magnitude, and mechanistic profile across structurally related compounds. Within the same ciprofloxacin (CFX) core series, direct comparative data show that substitution of the arylthiourea moiety from 4-CF3 (IMP-1700) to 3-F (compound 8) results in a 37-fold reduction in ciprofloxacin sensitization EC50 (0.0059 μM vs. 0.22 μM) in S. aureus USA300 JE2 [1]. Furthermore, compounds that inhibit the same target complex (AddAB/RecBCD) can exhibit fundamentally different cellular targets; IMP-1700's optimized analogue OXF-077 was subsequently found to target signal peptidase IB (SpsB) rather than AddAB/RecBCD, demonstrating that even structurally proximate molecules within the same scaffold series may operate through distinct cellular mechanisms [2]. These data establish that procurement decisions must be compound-specific rather than class-based.

IMP-1700 Quantitative Comparative Evidence: Potency, Synergy, and Mechanistic Differentiation


IMP-1700 Exhibits 37-Fold Superior Ciprofloxacin Sensitization Compared to 3-F Substituted CFX Analog

IMP-1700 (compound 10, CFX core, 4-CF3 substitution) demonstrates the highest ciprofloxacin sensitization potency among all CFX-core derivatives tested, with an EC50 of 0.0059 ± 0.0006 μM in S. aureus USA300 JE2 in the presence of 9.4 μM ciprofloxacin. In direct comparison, the 3-F substituted analog (compound 8) exhibits an EC50 of 0.22 ± 0.05 μM under identical conditions, representing a 37-fold difference in sensitization efficacy [1]. The 3,5-CF3 analog (compound 9) shows an even greater differential with an EC50 of 0.47 ± 0.07 μM, approximately 80-fold less potent than IMP-1700 [1]. This quantitative advantage is specific to the combination context; when tested alone against USA300 JE2, IMP-1700 (EC50 = 3.8 ± 0.5 μM) is comparable to other CFX derivatives [1].

Antimicrobial resistance MRSA Antibiotic adjuvant DNA repair inhibition

IMP-1700 Demonstrates Synergistic Activity with Ciprofloxacin (Combination Index 0.7) Against MRSA

IMP-1700 potentiates the activity of the quinolone antibiotic ciprofloxacin against methicillin-resistant S. aureus (MRSA) with a combination index (CI) value of 0.7 . In Chou-Talalay combination index analysis, a CI value < 1.0 indicates synergistic interaction, with lower values representing stronger synergy. This CI of 0.7 establishes that IMP-1700 and ciprofloxacin act synergistically rather than additively, enabling lower ciprofloxacin concentrations to achieve bacterial growth inhibition [1]. The synergistic effect is mechanistically grounded in IMP-1700's inhibition of the AddAB/RecBCD-mediated DNA double-strand break repair pathway, which prevents bacteria from repairing ciprofloxacin-induced DNA damage [1].

Drug synergy Combination index MRSA Ciprofloxacin

IMP-1700 Serves as the Validated Parent Scaffold for Next-Generation SOS Response Inhibitors Including OXF-077

IMP-1700 is the foundational scaffold for the first comprehensive structure-activity relationship (SAR) study of SOS response inhibitors in MRSA. A 2024 study published in Chemical Science reported the first comprehensive SAR analysis of the IMP-1700 scaffold, identifying key pharmacophoric groups and delivering the most potent analogue reported to date, OXF-077 [1]. OXF-077, derived from IMP-1700 scaffold optimization, suppresses the rate of ciprofloxacin resistance emergence in S. aureus [1]. Notably, the SAR study established that the IMP-1700 scaffold series represents a defined chemical class with systematic, predictable structure-activity relationships, distinguishing it from singleton inhibitors or poorly characterized compound classes where optimization paths are undefined [1].

Structure-activity relationship SAR SOS response OXF-077 Antimicrobial resistance

IMP-1700 Exhibits Broad-Spectrum Antibacterial Activity Against E. coli and Both MRSA and MSSA Strains

IMP-1700 demonstrates standalone antibacterial activity against multiple clinically relevant bacterial strains. When tested alone (without ciprofloxacin), IMP-1700 exhibits EC50 values of 0.5 μM against E. coli K-12 BW25113, 0.21 μM against methicillin-sensitive S. aureus (MSSA) SH1000, and 3.8 μM against methicillin-resistant S. aureus (MRSA) USA300 JE2 [1]. This activity profile spans both Gram-negative and Gram-positive organisms. In contrast, the earlier-generation AddAB/RecBCD inhibitor ML328 (PA core, 3-CF3) shows EC50 values of >100 μM against E. coli and 6.9 μM against MRSA USA300 JE2, representing a >200-fold and ~2-fold potency differential, respectively [1]. The scaffold-hop from PA to CFX core that generated IMP-1700 thus substantially improved standalone antibacterial activity while maintaining potent ciprofloxacin sensitization .

Antibacterial Gram-positive Gram-negative E. coli MSSA

IMP-1700 Validates Bacterial DNA Repair (AddAB) as a Novel Therapeutic Target via Affinity-Based Target Engagement

IMP-1700 is the compound that provided definitive target validation for bacterial AddAB/RecBCD DNA repair complexes as druggable therapeutic targets. In the original 2019 validation study, compound-functionalized Sepharose successfully pulled down the AddAB repair complex from bacterial lysates, confirming direct physical engagement between IMP-1700 and its intended target [1]. The study explicitly states that 'This work provides validation of bacterial DNA repair as a novel therapeutic target and delivers IMP-1700 as a tool molecule and starting point for therapeutic development' [2]. This target validation status distinguishes IMP-1700 from other bacterial DNA repair inhibitors that lack demonstrated cellular target engagement or for which the molecular target remains unknown. For example, IMP-1700's optimized analogue OXF-077 was only later found to target SpsB rather than AddAB/RecBCD, highlighting that target engagement for this chemical series was not obvious without direct experimental validation [3].

Target validation AddAB DNA repair Target engagement Chemical proteomics

Recommended Application Scenarios for IMP-1700 Based on Quantitative Evidence


Antibiotic Adjuvant Studies Requiring Validated Synergy Metrics with Quinolones

IMP-1700 is the appropriate selection for studies investigating antibiotic potentiation where quantitative synergy metrics are required for publication or grant applications. The compound has an established combination index (CI) of 0.7 with ciprofloxacin against MRSA, providing a peer-reviewed benchmark for synergy quantification . In S. aureus USA300 JE2, IMP-1700 sensitizes the organism to ciprofloxacin with an EC50 of 5.9 nM in combination conditions, representing the highest potency among CFX-core derivatives tested in the original validation study [1]. These established metrics enable direct comparison with future studies using this well-characterized compound.

Structure-Activity Relationship Studies of SOS Response Inhibitors

IMP-1700 serves as the optimal reference compound for SAR studies of bacterial SOS response inhibitors because it is the validated parent scaffold for the only comprehensive SAR study of this inhibitor class published to date . The 2024 Chemical Science study provides detailed SAR mapping of the IMP-1700 scaffold, identifying key pharmacophoric groups and establishing structure-activity trends that guide rational optimization . Researchers developing novel SOS response inhibitors can use IMP-1700 as a benchmark comparator against which the potency and efficacy of new derivatives can be quantitatively assessed within a defined chemical series.

Gram-Negative Bacterial DNA Repair Studies Requiring Standalone Antibacterial Activity

IMP-1700 is specifically suited for studies involving E. coli or other Gram-negative organisms where standalone antibacterial activity is required. With an EC50 of 0.5 μM against E. coli K-12 BW25113, IMP-1700 provides a >200-fold potency advantage over earlier-generation AddAB/RecBCD inhibitors like ML328 (EC50 > 100 μM against E. coli) . This potency enables experiments at lower compound concentrations, reducing solvent exposure and minimizing potential off-target effects in Gram-negative bacterial systems where compound penetration is inherently challenging.

Target Engagement Validation Studies for AddAB/RecBCD-Mediated DNA Repair

IMP-1700 is the appropriate selection for experiments designed to confirm AddAB/RecBCD target engagement, as it is the compound that originally validated this protein complex as a druggable target via affinity-based pull-down . Cellular reporter assays confirm that IMP-1700 inhibits the bacterial SOS response to DNA damage in a concentration-dependent manner [1]. For researchers investigating the role of AddAB/RecBCD in DNA repair pathways or seeking a positive control for target engagement assays, IMP-1700 provides validated on-target activity with established experimental protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMP-1700

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.